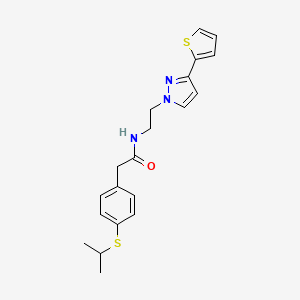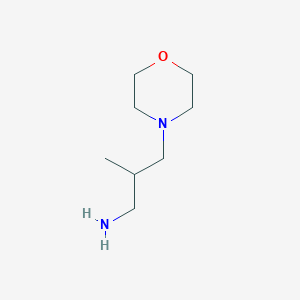![molecular formula C18H18N4O2S B2489947 N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896329-04-7](/img/structure/B2489947.png)
N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and study of N-substituted sulfanyl acetamides, including derivatives like the compound , are significant within the realm of pharmaceutical and material sciences. These compounds often exhibit notable biological activities and possess unique chemical and physical properties, making them subjects of intense research for potential applications in drug development and materials engineering.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. These processes may include nitration, sulfonation, alkylation, and acylation steps, tailored to introduce specific functional groups into the parent molecule. The precise synthesis route depends on the desired substitution pattern and the chemical nature of the starting materials (Khan et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of such compounds, typically conducted through X-ray crystallography or NMR spectroscopy, reveals intricate details about their three-dimensional conformation, electron distribution, and potential for intermolecular interactions. Density Functional Theory (DFT) calculations further provide insights into the electronic structure and reactivity of these molecules (Geng et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of N-substituted sulfanyl acetamides is influenced by the presence of functional groups, which can participate in various organic reactions, including cycloadditions, substitutions, and eliminations. These reactions are pivotal for the modification of the compound's structure and the introduction of new pharmacophores (Siddiqui et al., 2014).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are determined by the compound's molecular structure and influence its application potential in various fields (Kametani et al., 1972).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are dictated by the electronic structure of the molecule. Understanding these properties is essential for predicting the compound's interactions with biological targets or other chemical entities (Mary et al., 2022).
Scientific Research Applications
Biological Screening and Fingerprint Applications
Compounds with structural similarities to N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity, with some showing significant biological activities. Molecular docking to crystal structures of target proteins has indicated a good correlation of the binding energy with observed in vitro data for active compounds. Additionally, certain derivatives exhibit properties suitable for latent fingerprint analysis on various surfaces, indicating their potential use in forensic science (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Antimicrobial Activity
Related research on heterocyclic compounds, including those with sulfanylacetamide groups, has demonstrated antimicrobial activity. The design and synthesis of new heterocycles incorporating certain moieties have been explored for their potential as antimicrobial agents, indicating the broader applicability of compounds with similar structural characteristics in developing new pharmaceuticals (Bondock, Rabie, Etman, & Fadda, 2008).
Synthesis and Characterization of N-Derivatives
The synthesis and characterization of N-derivatives of specific phenoxyacetamide compounds have been reported, highlighting their potential as pesticides. This research underscores the significance of structural modifications in enhancing the biological activity and utility of chemical compounds in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2011).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-4-5-13(3)14(8-11)19-16(23)10-25-17-20-15-9-12(2)6-7-22(15)18(24)21-17/h4-9H,10H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYUWEYGSYXSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=O)N3C=CC(=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2489864.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)




![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489873.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}benzoate](/img/structure/B2489876.png)

![1-[4-Ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2489881.png)

![1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2489883.png)

![(E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2489887.png)